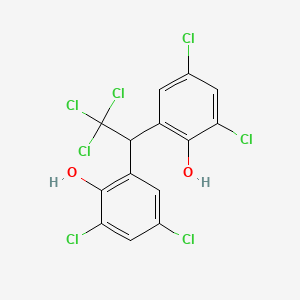
2,2'-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by its two phenolic rings, each substituted with chlorine atoms, and connected through a central trichloroethane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) typically involves the reaction of 4,6-dichlorophenol with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the phenolic rings are activated by the acidic medium, facilitating the formation of the central trichloroethane linkage.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The trichloroethane moiety can be reduced to dichloroethane or monochloroethane derivatives.
Substitution: The chlorine atoms on the phenolic rings can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dichloroethane or monochloroethane derivatives.
Substitution: Amino or thiol-substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological membranes and enzymes. The phenolic groups can disrupt membrane integrity, leading to cell lysis in microorganisms. Additionally, the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4-chlorophenol): Similar structure but with fewer chlorine atoms on the phenolic rings.
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol): Differently substituted phenolic rings.
Uniqueness
2,2’-(2,2,2-Trichloroethane-1,1-diyl)bis(4,6-dichlorophenol) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential antimicrobial activity compared to less substituted analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Propiedades
Número CAS |
92167-59-4 |
|---|---|
Fórmula molecular |
C14H7Cl7O2 |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[2,2,2-trichloro-1-(3,5-dichloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H7Cl7O2/c15-5-1-7(12(22)9(17)3-5)11(14(19,20)21)8-2-6(16)4-10(18)13(8)23/h1-4,11,22-23H |
Clave InChI |
IHHXFGBJTXWXHB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(C2=C(C(=CC(=C2)Cl)Cl)O)C(Cl)(Cl)Cl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)


![Butyl 4-[[2-oxo-2-(pyridin-2-ylmethylamino)acetyl]amino]benzoate](/img/structure/B11997860.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11997865.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B11997878.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)


![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)
![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)

